N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This molecule was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis and tumor growth. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying cancer cell signaling pathways. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety.
However, there are also some limitations to the use of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. It also has some off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the development of more potent and selective kinase inhibitors that can overcome the limitations of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. Additionally, there is a need for more research on the long-term effects of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 treatment, particularly in terms of its impact on patient survival and quality of life.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-19(23(2,21)22)12-6-3-10(4-7-12)15(20)18-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKPBXPMTBEOOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.